molecular formula C14H18O4 B1325815 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid CAS No. 951893-16-6

5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1325815
CAS No.: 951893-16-6
M. Wt: 250.29 g/mol
InChI Key: XHOFZJRRRZNVRJ-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by the presence of an ethoxyphenyl group attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and methyl acetoacetate.

    Condensation Reaction: The initial step involves a condensation reaction between 4-ethoxybenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted valeric acid derivatives with various functional groups.

Scientific Research Applications

5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is utilized in studies investigating the biological activity of related compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid
  • 5-(4-Methylphenyl)-3-methyl-5-oxovaleric acid
  • 5-(4-Chlorophenyl)-3-methyl-5-oxovaleric acid

Uniqueness

5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-18-12-6-4-11(5-7-12)13(15)8-10(2)9-14(16)17/h4-7,10H,3,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOFZJRRRZNVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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